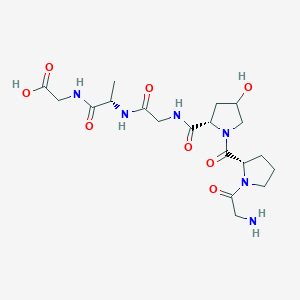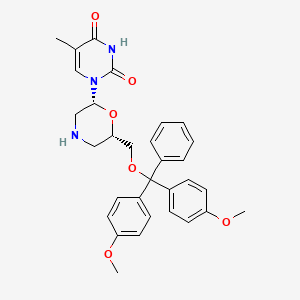
Ret-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-15 is a rearranged during transfection (RET) kinase inhibitor. It is primarily used in cancer research due to its ability to inhibit the RET kinase, which is involved in various types of cancers . The compound has a molecular weight of 496.56 and a chemical formula of C27H28N8O2 .
Preparation Methods
The preparation of Ret-IN-15 involves synthetic routes that are detailed in patent WO2021115457A1. The synthesis typically involves the formation of pyrazolo[1,5-a]pyridine compounds . The reaction conditions and specific steps are proprietary and detailed in the patent, which includes the use of various reagents and catalysts to achieve the desired product .
Chemical Reactions Analysis
Ret-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ret-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and its effects on various chemical pathways.
Biology: Helps in understanding the role of RET kinase in cellular processes and its implications in diseases.
Medicine: Primarily used in cancer research to study its effects on cancer cells and its potential as a therapeutic agent.
Industry: Used in the development of new drugs and therapeutic agents targeting RET kinase.
Mechanism of Action
Ret-IN-15 exerts its effects by inhibiting the RET kinase, which is involved in cell growth and differentiation. The inhibition of RET kinase leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival . The molecular targets of this compound include the ATP-binding site of the RET kinase, which prevents the phosphorylation and activation of the kinase .
Comparison with Similar Compounds
Ret-IN-15 is unique compared to other RET inhibitors due to its specific structure and high potency. Similar compounds include:
Pralsetinib: Another selective RET inhibitor used in cancer treatment.
Selpercatinib: A selective RET inhibitor with a similar mechanism of action.
Cabozantinib: A multikinase inhibitor that also targets RET but with less specificity
This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C27H28N8O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H28N8O2/c1-37-26-5-2-18(11-31-26)14-34-22-9-23(34)17-33(16-22)25-4-3-19(12-30-25)24-8-21(29-6-7-36)15-35-27(24)20(10-28)13-32-35/h2-5,8,11-13,15,22-23,29,36H,6-7,9,14,16-17H2,1H3 |
InChI Key |
AQPXVJXVPSNQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)


![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)






![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
